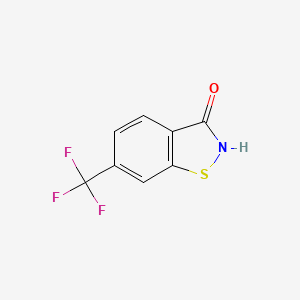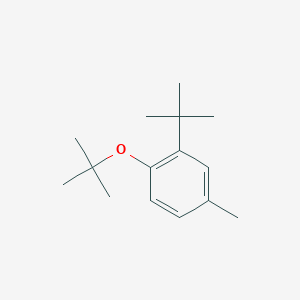
4-(tert-Butoxy)-3-(tert-butyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxy)-3-(tert-butyl)toluene is an organic compound characterized by the presence of both tert-butoxy and tert-butyl groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-(tert-butyl)toluene typically involves the alkylation of toluene derivatives. One common method includes the reaction of 4-hydroxy-3-(tert-butyl)toluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-3-(tert-butyl)toluene undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used under controlled conditions to achieve selective substitution on the aromatic ring.
Major Products Formed
Oxidation: The major products include tert-butyl alcohols and corresponding ketones.
Substitution: Products include nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(tert-Butoxy)-3-(tert-butyl)toluene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-3-(tert-butyl)toluene involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The compound can act as a radical scavenger, protecting other molecules from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzonitrile: Similar in structure but contains a nitrile group instead of a tert-butoxy group.
tert-Butylbenzene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a tert-butoxy group, leading to different chemical properties and reactivity.
Uniqueness
4-(tert-Butoxy)-3-(tert-butyl)toluene is unique due to the presence of both tert-butyl and tert-butoxy groups, which provide significant steric hindrance and influence its chemical reactivity. This makes it a valuable compound in synthetic organic chemistry for protecting groups and as a precursor for more complex molecules .
Properties
CAS No. |
14593-33-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C15H24O/c1-11-8-9-13(16-15(5,6)7)12(10-11)14(2,3)4/h8-10H,1-7H3 |
InChI Key |
MUOGWOINLDOVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)
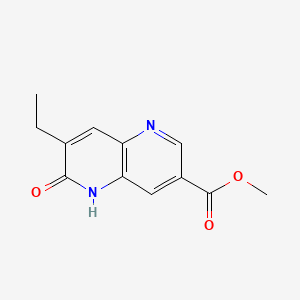
![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)

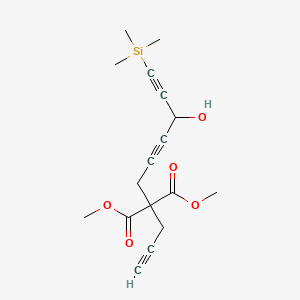

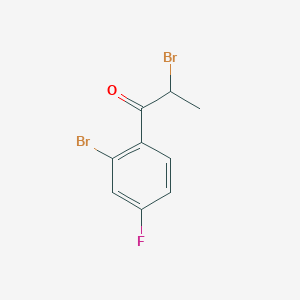
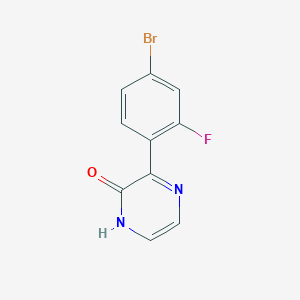
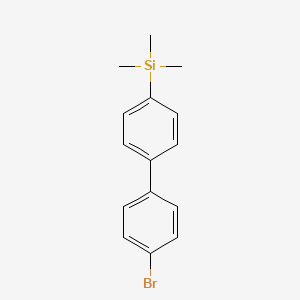
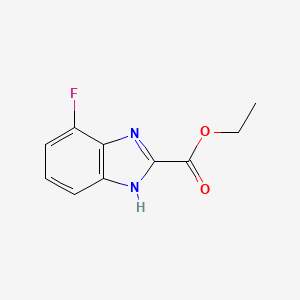

![3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide](/img/structure/B15334743.png)

